Home > Products > Screening Compounds P102178 > Ketohexokinase inhibitor 1
Ketohexokinase inhibitor 1 - 2102501-84-6

Ketohexokinase inhibitor 1

Catalog Number: EVT-279256
CAS Number: 2102501-84-6
Molecular Formula: C16H19F3N4O2
Molecular Weight: 356.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PF-06835919, also known as MDK1846, is a potent ketohexokinase (KHK) inhibitor. PF-06835919 is reported in patent US 20170183328 A1, example 4. Increased fructose consumption and its subsequent metabolism have been implicated in hepatic steatosis, dyslipidemia, obesity, and insulin resistance in humans. Since ketohexokinase (KHK) is the principal enzyme responsible for fructose metabolism, identification of a selective KHK inhibitor may help to further elucidate the effect of KHK inhibition on these metabolic disorders.
Overview

Ketohexokinase inhibitor 1, also known as PF-06835919, is a novel compound designed to inhibit the enzyme ketohexokinase, which plays a critical role in fructose metabolism. This enzyme catalyzes the phosphorylation of fructose to fructose-1-phosphate, marking the first committed step in fructose metabolism. The inhibition of ketohexokinase has garnered attention due to its potential implications in treating metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.

Source

PF-06835919 was identified and optimized through a series of pharmacological studies aimed at understanding its efficacy and safety profile. The compound is synthesized through a series of chemical reactions that enhance its potency and selectivity against ketohexokinase.

Classification

PF-06835919 falls under the category of small molecule inhibitors specifically targeting metabolic enzymes. It is classified as a ketohexokinase inhibitor and is being investigated for its therapeutic potential in metabolic diseases associated with excessive fructose consumption.

Synthesis Analysis

Methods

The synthesis of PF-06835919 involves multiple steps that focus on optimizing its structure for enhanced binding affinity to ketohexokinase. The process typically includes:

  1. Initial Design: Using structure-based drug design techniques to identify potential binding sites on the ketohexokinase enzyme.
  2. Chemical Synthesis: Employing organic synthesis methods to create the compound, including reactions such as condensation, cyclization, and functional group modifications.
  3. Purification: Following synthesis, the compound is purified using techniques like chromatography to ensure high purity levels suitable for biological testing.

Technical Details

The synthetic route often involves the use of specific reagents and conditions tailored to achieve desired chemical transformations while minimizing by-products. For instance, the use of dimethyl sulfoxide as a solvent during in vitro studies allows for effective solubilization of PF-06835919 for biological assays.

Molecular Structure Analysis

Structure

PF-06835919 has a defined molecular structure characterized by specific functional groups that facilitate its interaction with ketohexokinase. The structural formula includes:

  • A central core that mimics fructose or its derivatives.
  • Functional groups such as carboxylic acids that are crucial for hydrogen bonding with active site residues in ketohexokinase.

Data

The exact molecular formula and weight can be derived from its chemical structure, which is essential for understanding its pharmacokinetic properties. The molecular weight of PF-06835919 is approximately 400 Da.

Chemical Reactions Analysis

Reactions

PF-06835919 primarily acts through competitive inhibition of ketohexokinase, preventing the phosphorylation of fructose. This inhibition can be analyzed through various biochemical assays:

  1. Inhibition Assays: Measuring the rate of fructose phosphorylation in the presence and absence of PF-06835919 to determine its inhibitory constant.
  2. Metabolomic Profiling: Assessing changes in metabolite levels following treatment with PF-06835919 to elucidate its effects on metabolic pathways.

Technical Details

The reaction kinetics can be modeled using Michaelis-Menten equations to quantify the inhibitory effects of PF-06835919 on ketohexokinase activity. This analysis provides insights into how effectively the compound can modulate fructose metabolism.

Mechanism of Action

Process

PF-06835919 inhibits ketohexokinase by binding to its active site, thereby preventing the enzyme from catalyzing the phosphorylation of fructose. This mechanism leads to decreased levels of fructose-1-phosphate, which subsequently affects downstream metabolic processes:

  1. Reduced Fructose Metabolism: Inhibition leads to lower production of intermediates involved in glycolysis and lipogenesis.
  2. Altered Lipid Metabolism: By blocking fructose metabolism, PF-06835919 reduces de novo lipogenesis and mitigates insulin resistance associated with high-fructose diets.

Data

Studies have demonstrated that administration of PF-06835919 results in significant reductions in hyperinsulinemia and hypertriglyceridemia in animal models fed high-fructose diets .

Physical and Chemical Properties Analysis

Physical Properties

PF-06835919 exhibits specific physical properties that are important for its pharmacological profile:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide; limited solubility in water.
  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature conditions.

Chemical Properties

Key chemical properties include:

  • pKa Values: Relevant for understanding ionization at physiological pH.
  • LogP: Indicates lipophilicity which influences absorption and distribution within biological systems.

These properties are critical for optimizing dosing regimens and predicting bioavailability.

Applications

Scientific Uses

PF-06835919 has several promising applications in scientific research and clinical settings:

  1. Metabolic Research: Used as a tool compound to study the effects of fructose metabolism on metabolic disorders.
  2. Therapeutic Potential: Investigated as a treatment option for conditions like non-alcoholic fatty liver disease, obesity, and type 2 diabetes by targeting excessive fructose consumption.
  3. Pharmacological Studies: Serves as a model compound in drug development processes aimed at creating more effective inhibitors targeting metabolic enzymes.

Properties

CAS Number

2102501-84-6

Product Name

Ketohexokinase inhibitor 1

IUPAC Name

2-[(1R,5S)-3-[2-[(2S)-2-methylazetidin-1-yl]-6-(trifluoromethyl)pyrimidin-4-yl]-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid

Molecular Formula

C16H19F3N4O2

Molecular Weight

356.34 g/mol

InChI

InChI=1S/C16H19F3N4O2/c1-8-2-3-23(8)15-20-12(16(17,18)19)5-13(21-15)22-6-10-9(4-14(24)25)11(10)7-22/h5,8-11H,2-4,6-7H2,1H3,(H,24,25)/t8-,9?,10-,11+/m0/s1

InChI Key

MDUYWDNWFXSMJJ-OFLUOSHYSA-N

SMILES

CC1CCN1C2=NC(=CC(=N2)N3CC4C(C3)C4CC(=O)O)C(F)(F)F

Solubility

Soluble in DMSO

Canonical SMILES

CC1CCN1C2=NC(=CC(=N2)N3CC4C(C3)C4CC(=O)O)C(F)(F)F

Isomeric SMILES

C[C@H]1CCN1C2=NC(=CC(=N2)N3C[C@@H]4[C@H](C3)C4CC(=O)O)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.